molecular formula C15H20N2O4S B054302 Thionapthene-2-carboxylic acid-lysine CAS No. 119979-98-5

Thionapthene-2-carboxylic acid-lysine

Cat. No.: B054302
CAS No.: 119979-98-5
M. Wt: 324.4 g/mol
InChI Key: OIRWVCFHDZVOIC-ZSCHJXSPSA-N
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Description

Thionapthene-2-carboxylic acid-lysine is a compound that has garnered interest due to its potential applications in various scientific fields. It is a derivative of thionapthene-2-carboxylic acid, combined with lysine, an essential amino acid. This compound has shown promise in medical research, particularly in the treatment of hypercalcemia, a condition characterized by elevated calcium levels in the blood .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thionapthene-2-carboxylic acid-lysine typically involves the reaction of thionapthene-2-carboxylic acid with lysine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .

Industrial Production Methods

This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Thionapthene-2-carboxylic acid-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its therapeutic potential in treating hypercalcemia and other calcium-related disorders.

Mechanism of Action

The mechanism of action of thionapthene-2-carboxylic acid-lysine involves its interaction with molecular targets in the body. It has been shown to lower serum calcium concentrations by inhibiting bone resorption, a process where bone tissue is broken down to release minerals into the blood. This effect is mediated through its interaction with specific cellular pathways and receptors involved in calcium homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thionapthene-2-carboxylic acid-lysine is unique due to its combination of thionapthene-2-carboxylic acid with lysine, which enhances its solubility and bioavailability. This makes it a more effective therapeutic agent compared to its parent compound and other similar compounds .

Biological Activity

Thionapthene-2-carboxylic acid-lysine (TNCA) is a compound that has garnered attention for its potential biological activities, particularly in the context of antihypercalcemic effects and bone resorption inhibition. This article explores the biological activity of TNCA, focusing on its mechanisms, efficacy, and clinical implications based on diverse research findings.

Overview of this compound

Thionapthene-2-carboxylic acid (TNCA) is a derivative of thiophene-2-carboxylic acid, which has been shown to exhibit significant biological activity. The lysine salt form enhances its solubility and bioavailability, making it a candidate for further pharmacological studies. Research indicates that TNCA may function as a potent inhibitor of bone resorption, which is critical in conditions characterized by hypercalcemia.

  • Inhibition of Bone Resorption :
    • TNCA has been demonstrated to inhibit osteoclastic activity, thereby reducing bone resorption. In studies comparing TNCA with its analog thiophene-2-carboxylic acid (TCA), TNCA showed a greater potency in decreasing serum calcium levels in normocalcemic rats on a low calcium diet .
  • Calcium Regulation :
    • In vivo studies reveal that TNCA effectively lowers serum calcium concentrations in hypercalcemic conditions induced by cancer (e.g., Walker 256 carcinosarcoma). The compound produced a dose-dependent decrease in serum calcium levels, with effects sustained for up to 72 hours post-administration .
  • Mechanistic Pathways :
    • TNCA's action involves modulation of cyclic adenosine monophosphate (cAMP) levels, which are crucial for osteoclast function. Studies have shown that TNCA can stimulate cAMP production, indicating its role as a bone-modifying agent similar to calcitonin but with prolonged effects without the typical escape phenomenon seen with calcitonin .

Efficacy Data

The following table summarizes key findings from various studies on the efficacy of TNCA:

Study ReferenceDose (mmol/kg)Effect on Serum CalciumDuration of Effect
0.3 - 1.2Significant decreaseUp to 72 hours
2Larger and prolonged decreaseSustained for 1 week
VariesComparable to calcitonin in cAMP stimulationProlonged effects observed

Safety Profile

The safety profile of TNCA has been assessed through acute toxicity studies:

  • The oral LD50 in mice is reported at 3.6 g/kg, while subcutaneous administration yields an LD50 of 1.45 g/kg, indicating lower toxicity via oral routes .
  • The lysine salt form is noted for its reduced gastric irritation compared to the free acid form, enhancing its therapeutic potential .

Case Studies and Clinical Implications

  • Hypercalcemia Management :
    • Clinical observations suggest that TNCA may serve as an effective treatment for hypercalcemia associated with malignancies. Its ability to sustain calcium-lowering effects positions it as a viable alternative or adjunct to existing therapies.
  • Bone Health :
    • Given its mechanism of inhibiting bone resorption, TNCA could be explored further in conditions such as osteoporosis or Paget's disease where excessive bone loss occurs.
  • Future Research Directions :
    • Continued investigation into the pharmacodynamics and pharmacokinetics of TNCA is warranted. Understanding the full spectrum of its biological activities could lead to novel applications in bone health management and related disorders.

Properties

IUPAC Name

1-benzothiophene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S.C6H14N2O2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8;7-4-2-1-3-5(8)6(9)10/h1-5H,(H,10,11);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRWVCFHDZVOIC-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923166
Record name 1-Benzothiophene-2-carboxylic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119979-98-5
Record name Thionapthene-2-carboxylic acid-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119979985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzothiophene-2-carboxylic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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